2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN-6 involves several steps, starting with the preparation of the thiazolidine ring. The key steps include:
Formation of the Thiazolidine Ring: This is achieved by reacting a suitable amine with a thioester under acidic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazolidine ring reacts with a nitrobenzyl halide.
Esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of SN-6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of the thiazolidine ring and nitrobenzyl intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
SN-6 undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrobenzyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the thiazolidine ring can be oxidized under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products Formed
Aminobenzyl Derivatives: Formed from the reduction of the nitro group.
Oxidized Thiazolidine Derivatives: Formed from the oxidation of the thiazolidine ring
Scientific Research Applications
SN-6 has a wide range of applications in scientific research:
Mechanism of Action
SN-6 exerts its effects by selectively inhibiting the sodium-calcium exchanger, particularly the reverse mode. This inhibition prevents the influx of calcium ions into cells, thereby protecting cells from calcium overload, which is a common pathological condition in ischemia and hypoxia. The molecular targets of SN-6 include the sodium-calcium exchanger isoforms NCX1, NCX2, and NCX3 .
Comparison with Similar Compounds
Similar Compounds
KB-R7943: Another sodium-calcium exchanger inhibitor but with less selectivity compared to SN-6.
SEA0400: A more potent inhibitor but with different selectivity profiles.
Uniqueness of SN-6
SN-6 is unique due to its high selectivity for the sodium-calcium exchanger, particularly the NCX1 isoform. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it minimizes off-target effects and enhances its efficacy in specific pathological conditions .
Properties
IUPAC Name |
ethyl 2-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]-1,3-thiazolidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-26-20(23)18-13-28-19(21-18)11-14-5-9-17(10-6-14)27-12-15-3-7-16(8-4-15)22(24)25/h3-10,18-19,21H,2,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYIJXLMBWCGHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(N1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436978 | |
Record name | SN-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415697-08-4 | |
Record name | SN-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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